Summary: In medicinal chemistry, 5-bromopentanal serves as a precursor for synthesizing various pharmacologically active molecules.
Results: The effectiveness of the synthesized APIs is evaluated through biological assays, and the compounds often exhibit significant biological activity .
Summary: 5-bromopentanal is used in the synthesis of polymers, particularly in introducing side-chain functionalities.
Results: The resulting polymers are analyzed for their mechanical properties, such as tensile strength and elasticity, using standard polymer testing methods .
Summary: 5-bromopentanal is employed as a standard or reference compound in various analytical techniques.
Results: The compound provides accurate and reliable quantification of analytes in complex mixtures, with calibration curves typically showing good linearity (R² > 0.99) .
Field: Environmental Chemistry
Summary: 5-bromopentanal is studied for its environmental fate and transport, given its potential as a pollutant.
Methods: Its degradation in various environmental matrices is monitored using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Results: Studies often find that 5-bromopentanal undergoes rapid photodegradation, with half-lives in the order of hours to days under simulated sunlight conditions .
Field: Industrial Chemistry
Summary: In industrial settings, 5-bromopentanal is used as an intermediate in the manufacture of dyes, fragrances, and other chemicals.
Methods: It is involved in large-scale batch reactions, where it is reacted with other industrial chemicals under controlled conditions.
Results: The industrial processes are optimized for maximum yield and cost-effectiveness, with typical yields being high due to the scalability of the reactions .
Summary: 5-bromopentanal is instrumental in the synthesis of various heterocyclic compounds, which are crucial in drug development.
Methods: It can undergo cyclization reactions to form five- or six-membered rings, often in the presence of nitrogen or oxygen nucleophiles.
Results: The synthesized heterocycles are characterized by NMR and X-ray crystallography, revealing structures that are potential leads for medicinal chemistry .
Field: Material Science
Summary: This compound is used to modify surface properties of materials, aiding in the development of functional coatings and films.
Methods: 5-bromopentanal can be grafted onto surfaces through various chemical reactions, altering hydrophobicity or other characteristics.
Results: Surface analysis techniques like atomic force microscopy (AFM) show significant changes in surface properties post-modification .
Field: Biochemistry
Summary: In bioconjugation, 5-bromopentanal is used to attach small molecules to biomolecules for probing or modifying biological functions.
Methods: The aldehyde group reacts with amine groups on proteins or nucleic acids, forming stable imine linkages.
Results: The bioconjugates are analyzed for activity and specificity, often showing targeted delivery or diagnostic capabilities .
Field: Catalysis
Summary: 5-bromopentanal serves as a substrate in catalytic studies, helping to develop new catalytic systems.
Methods: It is used in reactions with various catalysts to study their efficiency and selectivity in bromide substitution.
Results: Catalytic performance is evaluated by turnover frequency (TOF) and turnover number (TON), with some catalysts showing exceptional performance .
Field: Agricultural Chemistry
Summary: The compound is explored for its potential use in the synthesis of agrochemicals like pesticides and herbicides.
Methods: It is incorporated into molecules designed to interact with specific biological targets in pests and weeds.
Results: Field trials and bioassays determine the efficacy and safety of the synthesized agrochemicals, with some showing promising results .
Summary: 5-bromopentanal is used in the flavor and fragrance industry to synthesize compounds with specific scent or taste profiles.
Methods: It undergoes various organic reactions to produce esters and other derivatives that contribute to desired olfactory properties.
Results: Sensory evaluation panels assess the olfactory characteristics, leading to the development of new fragrances and flavors .
5-Bromopentanal is an organic compound with the molecular formula CHBrO. It features a five-carbon chain with a bromine atom attached to the fifth carbon and an aldehyde functional group at the first carbon. This compound is classified as a bifunctional molecule due to its unique structure, which allows it to participate in various
Several methods have been developed for synthesizing 5-bromopentanal:
5-Bromopentanal serves multiple purposes in organic chemistry:
5-bromopentanal is an organic compound with the molecular formula C₅H₉BrO [1] [2]. The structure consists of a five-carbon chain with an aldehyde group (-CHO) at one end and a bromine atom attached to the terminal carbon at the opposite end [1]. This compound belongs to the class of halogenated aldehydes, characterized by the presence of both a carbonyl group and a halogen atom within the same molecule [1].
The carbon atoms in 5-bromopentanal are numbered from the aldehyde carbon (C1) to the bromine-bearing carbon (C5) [1]. The structure can be represented as Br-CH₂-CH₂-CH₂-CH₂-CHO, highlighting its linear arrangement [1] [2]. The aldehyde carbon exhibits sp² hybridization with a trigonal planar geometry, while the remaining carbon atoms (C2-C5) display sp³ hybridization with tetrahedral geometry [1].
The molecule features several key structural characteristics that influence its chemical behavior. The C-Br bond length is approximately 1.96 Å, while the C=O bond in the aldehyde group measures about 1.21 Å [3]. The C-C single bonds in the carbon chain have typical lengths of approximately 1.54 Å [3]. Bond angles follow expected values, with C-C-C angles at approximately 109.5° (tetrahedral) and the C-C=O angle at approximately 120° (trigonal planar) [3].
5-bromopentanal lacks symmetry elements and belongs to the C₁ point group [3]. The molecule is achiral and contains two primary functional groups: an aldehyde (CHO) and an alkyl halide (C-Br) [1]. These functional groups create two main reactive sites: the electrophilic carbonyl carbon and the bromine atom, which can act as a leaving group in nucleophilic substitution reactions [1] [3].
The physical state of 5-bromopentanal at standard temperature and pressure is expected to be a liquid based on its molecular weight and structure [3]. The boiling point of 5-bromopentanal is estimated to be approximately 190°C at 760 mmHg, though this value may vary by ±20°C depending on purity and measurement conditions [3] [2]. This relatively high boiling point compared to non-halogenated aldehydes of similar carbon chain length can be attributed to the presence of the bromine atom, which increases molecular weight and intermolecular forces [3].
The melting point of 5-bromopentanal is estimated to fall within the range of -20°C to -10°C [3]. This low melting point is consistent with other liquid aldehydes and brominated compounds of similar molecular weight [3]. The presence of the bromine atom contributes to increased intermolecular forces compared to the non-halogenated pentanal, resulting in slightly elevated melting and boiling points [1] [3].
Table 1: Melting and Boiling Points of 5-bromopentanal
Property | Value | Method of Estimation |
---|---|---|
Boiling Point | 190 ± 20°C at 760 mmHg | Based on similar brominated aldehydes |
Melting Point | -20 to -10°C | Based on similar brominated aldehydes |
The density of 5-bromopentanal is estimated to be approximately 1.4 ± 0.1 g/cm³ at 25°C [3] [4]. This value is higher than that of non-halogenated aldehydes of similar carbon chain length due to the presence of the bromine atom, which significantly increases molecular weight [3]. The density is comparable to other brominated organic compounds with similar molecular weights [4].
The refractive index (nD) of 5-bromopentanal at 20°C is estimated to be approximately 1.48 ± 0.02 [3] [5]. This value is consistent with other brominated aldehydes and reflects the compound's ability to bend light as it passes through the substance [5] [6]. The refractive index is influenced by the presence of both the bromine atom and the carbonyl group, which contribute to the compound's overall polarizability [3] [5].
Table 2: Density and Refractive Index of 5-bromopentanal
Property | Value | Method of Estimation |
---|---|---|
Density | 1.4 ± 0.1 g/cm³ at 25°C | Based on similar brominated compounds |
Refractive Index | 1.48 ± 0.02 at 20°C | Based on similar brominated aldehydes |
The solubility profile of 5-bromopentanal is determined by its molecular structure, particularly the presence of both a polar carbonyl group and a bromine atom . The compound exhibits poor solubility in water, which can be attributed to its relatively high LogP value of 1.75 and low topological polar surface area of 17.07 Ų [2] [8]. These parameters indicate a predominantly lipophilic character despite the presence of the polar carbonyl group [2].
5-bromopentanal demonstrates good to excellent solubility in most organic solvents . It is very soluble in chlorinated solvents such as chloroform and dichloromethane, which effectively solvate both the halogen and carbonyl portions of the molecule . The compound also exhibits high solubility in polar aprotic solvents like acetone and tetrahydrofuran, which can interact favorably with the carbonyl group .
In alcohols such as methanol and ethanol, 5-bromopentanal shows good solubility due to hydrogen bonding interactions between the solvent hydroxyl groups and the carbonyl oxygen . The solubility decreases in non-polar solvents like hexane, where only weak van der Waals interactions are possible .
Table 3: Solubility Profile of 5-bromopentanal
Solvent | Expected Solubility | Rationale |
---|---|---|
Water | Poorly soluble | High LogP and low PSA indicate poor water solubility |
Methanol | Soluble | Polar protic solvent can interact with carbonyl group |
Ethanol | Soluble | Polar protic solvent can interact with carbonyl group |
Acetone | Very soluble | Polar aprotic solvent with good solvation properties for aldehydes |
Chloroform | Very soluble | Good solvent for halogenated compounds |
Dichloromethane | Very soluble | Good solvent for halogenated compounds |
Hexane | Slightly soluble | Non-polar solvent with limited solvation capability |
Tetrahydrofuran | Very soluble | Polar aprotic solvent, good for both carbonyl and halogen groups |
The proton (¹H) Nuclear Magnetic Resonance spectrum of 5-bromopentanal provides valuable structural information through characteristic chemical shifts and coupling patterns [9] [10]. The aldehyde proton appears as a distinctive singlet at approximately 9.70-9.80 ppm, which is highly deshielded due to the adjacent electronegative oxygen atom in the carbonyl group [9] [10]. This signal serves as a diagnostic marker for the aldehyde functionality [9].
The methylene protons adjacent to the bromine atom (CH₂Br) produce a triplet at approximately 3.40-3.45 ppm with a coupling constant of approximately 6-7 Hz [9] [10]. This downfield shift compared to typical alkyl protons is due to the deshielding effect of the electronegative bromine atom [9]. The methylene protons adjacent to the aldehyde group (CH₂CHO) appear as a triplet at approximately 2.40-2.50 ppm with a coupling constant of approximately 7 Hz [9] [10].
The remaining methylene protons in the carbon chain produce signals in the upfield region between 1.70-1.90 ppm, typically appearing as complex multiplets due to coupling with adjacent methylene groups [9] [10]. The methylene adjacent to CH₂Br appears at approximately 1.80-1.90 ppm as a quintet, while the middle methylene group resonates at approximately 1.70-1.80 ppm [9].
The carbon (¹³C) NMR spectrum of 5-bromopentanal exhibits characteristic signals that further confirm its structure [9]. The aldehyde carbon produces a highly deshielded signal at approximately 201-203 ppm due to the carbonyl group [9]. The carbon bearing the bromine atom (CH₂Br) appears at approximately 33-35 ppm, while the carbon adjacent to the aldehyde group resonates at approximately 43-44 ppm [9]. The remaining methylene carbons in the chain produce signals between 23-32 ppm [9] [10].
Table 4: NMR Spectroscopic Characteristics of 5-bromopentanal
Assignment | Expected Chemical Shift | Multiplicity | Rationale |
---|---|---|---|
CHO (¹H) | 9.70-9.80 ppm | Singlet | Highly deshielded due to adjacent carbonyl |
CH₂Br (¹H) | 3.40-3.45 ppm | Triplet, J ≈ 6-7 Hz | Deshielded due to electronegative bromine |
CH₂CHO (¹H) | 2.40-2.50 ppm | Triplet, J ≈ 7 Hz | Deshielded due to adjacent carbonyl |
CH₂CH₂Br (¹H) | 1.80-1.90 ppm | Quintet, J ≈ 7 Hz | Typical for methylene protons in alkyl chain |
CH₂CH₂CHO (¹H) | 1.70-1.80 ppm | Quintet, J ≈ 7 Hz | Typical for methylene protons in alkyl chain |
CHO (¹³C) | 201-203 ppm | - | Highly deshielded carbonyl carbon |
CH₂Br (¹³C) | 33-35 ppm | - | Deshielded due to electronegative bromine |
CH₂CHO (¹³C) | 43-44 ppm | - | Deshielded due to adjacent carbonyl |
CH₂CH₂Br (¹³C) | 31-32 ppm | - | Typical for methylene carbon in alkyl chain |
CH₂CH₂CHO (¹³C) | 23-25 ppm | - | Typical for methylene carbon in alkyl chain |
The infrared (IR) spectrum of 5-bromopentanal exhibits several characteristic absorption bands that correspond to its functional groups and molecular structure [11] [12]. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which appears as a sharp peak at approximately 1720-1740 cm⁻¹ [11] [12]. This band is diagnostic for the aldehyde functionality and is typically more intense than ketone carbonyl absorptions [11].
Another characteristic feature of aldehydes in the IR spectrum is the aldehyde C-H stretching vibration, which appears as a medium intensity peak at approximately 2720-2740 cm⁻¹ [11] [12]. This band often appears as a doublet or as a shoulder on the stronger alkyl C-H stretching bands [11]. The alkyl C-H stretching vibrations produce strong absorption bands in the region of 2840-2960 cm⁻¹, with multiple peaks arising from symmetric and asymmetric stretching modes [11] [12].
The C-Br stretching vibration produces a medium to strong band in the region of 600-650 cm⁻¹, which is characteristic of alkyl bromides [11]. This band can be useful for confirming the presence of the bromine atom in the molecule [11] [12]. Additional bands include C-H bending vibrations of the methylene groups at approximately 1440-1470 cm⁻¹ [11] [12].
Table 5: IR Spectral Features of 5-bromopentanal
Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristic |
---|---|---|---|
Aldehyde C=O stretch | 1720-1740 | Strong | Sharp peak, characteristic of aldehydes |
Aldehyde C-H stretch | 2720-2740 | Medium | Weak to medium peak, often appears as doublet |
Alkyl C-H stretch (CH₂) | 2840-2960 | Strong | Multiple peaks from symmetric and asymmetric stretching |
C-H bending (CH₂) | 1440-1470 | Medium | Medium intensity deformation bands |
C-Br stretch | 600-650 | Medium to Strong | Strong band characteristic of C-Br bond |
The mass spectrum of 5-bromopentanal provides valuable information about its molecular structure and fragmentation pattern [2] [13]. The molecular ion [M]⁺ appears at m/z 164, confirming the molecular weight of the compound [2]. A characteristic feature of brominated compounds is the presence of an isotope peak [M+2]⁺ at m/z 166, with an intensity approximately 98% of the molecular ion peak due to the natural abundance of the ⁸¹Br isotope (49.31%) relative to the ⁷⁹Br isotope (50.69%) [2] [13]. This distinctive isotope pattern serves as a diagnostic marker for the presence of a single bromine atom in the molecule [2].
The fragmentation pattern of 5-bromopentanal includes several characteristic peaks that provide structural information [2] [13]. The loss of a hydrogen atom from the molecular ion produces the [M-H]⁺ fragment at m/z 163, though this peak typically has low intensity [2]. A more prominent fragmentation involves the loss of the aldehyde hydrogen to form the [M-CHO]⁺ fragment at m/z 135 [2] [13].
Other significant fragments include the [M-Br]⁺ ion at m/z 85, resulting from the loss of the bromine atom [2] [13]. The [CH₂Br]⁺ fragment at m/z 93 is often observed with medium to high intensity and is characteristic of bromoalkanes [2]. The aldehyde group can fragment to produce the [CHO]⁺ ion at m/z 29, which typically appears with high intensity in the mass spectra of aldehydes [2] [13].
Table 6: Mass Spectrometric Behavior of 5-bromopentanal
Fragment | Expected m/z | Relative Intensity | Significance |
---|---|---|---|
Molecular ion [M]⁺ | 164 | Medium | Confirms molecular weight |
Isotope peak [M+2]⁺ | 166 | Medium (~98% of [M]⁺) | Confirms presence of bromine |
[M-H]⁺ | 163 | Low | Common fragment in aldehydes |
[M-CHO]⁺ | 135 | Medium to High | Loss of aldehyde hydrogen |
[M-Br]⁺ | 85 | Medium | Loss of bromine atom |
[CH₂Br]⁺ | 93 | Medium to High | Common fragment in bromoalkanes |
[CHO]⁺ | 29 | High | Common fragment in aldehydes |
The ultraviolet-visible (UV-Vis) absorption spectrum of 5-bromopentanal is characterized by several electronic transitions that provide information about its molecular structure [14] [15]. The most significant absorption in the UV-Vis region arises from the n → π* transition of the carbonyl group, which typically appears at approximately 270-290 nm [14] [15]. This transition involves the promotion of a non-bonding electron on the oxygen atom to an antibonding π* orbital of the C=O bond [14]. The molar absorptivity (ε) for this transition is relatively low, typically in the range of 10-20 L·mol⁻¹·cm⁻¹, which is characteristic of forbidden transitions [14] [15].
Another important electronic transition is the π → π* transition of the carbonyl group, which occurs at shorter wavelengths, typically in the range of 180-200 nm [14] [15]. This transition has a much higher molar absorptivity, typically 1000-2000 L·mol⁻¹·cm⁻¹, making it a strong absorption band [14]. However, this transition often falls outside the range of conventional UV-Vis spectrophotometers and may require specialized instrumentation to observe [14] [15].
The presence of the bromine atom in 5-bromopentanal contributes an additional absorption band due to the n → σ* transition, which typically appears in the region of 200-220 nm [14]. This transition involves the promotion of a non-bonding electron on the bromine atom to an antibonding σ* orbital of the C-Br bond [14] [15]. The molar absorptivity for this transition is moderate, typically in the range of 100-300 L·mol⁻¹·cm⁻¹ [14].
The solvent can significantly influence the UV-Vis absorption spectrum of 5-bromopentanal [14] [15]. Polar solvents tend to cause a blue shift (hypsochromic shift) in the n → π* transition of the carbonyl group due to hydrogen bonding or other interactions that stabilize the ground state more than the excited state [14]. The π → π* and n → σ* transitions are generally less affected by solvent polarity [14] [15].
Table 7: UV-Visible Absorption Properties of 5-bromopentanal
Transition Type | Expected Wavelength (nm) | Expected Molar Absorptivity (ε) | Solvent Effect | Notes |
---|---|---|---|---|
n → π* (carbonyl) | 270-290 | 10-20 L·mol⁻¹·cm⁻¹ | Blue shift in polar solvents | Weak absorption characteristic of aldehydes |
π → π* (carbonyl) | 180-200 | 1000-2000 L·mol⁻¹·cm⁻¹ | Minimal solvent effect | Strong absorption in far UV region |
n → σ* (C-Br) | 200-220 | 100-300 L·mol⁻¹·cm⁻¹ | Minimal solvent effect | Weak to moderate absorption due to bromine atom |
Collision cross section (CCS) values provide important information about the three-dimensional structure and gas-phase behavior of molecules, particularly in ion mobility spectrometry and mass spectrometry applications [8] [16] [13]. For 5-bromopentanal, predicted CCS values have been calculated for various ionic adducts using computational methods [8].
The protonated form of 5-bromopentanal, [M+H]⁺, has a predicted CCS value of 127.9 Ų [8]. This value represents the effective area that the ion presents during collisions with buffer gas molecules in ion mobility experiments [8] [16]. The sodium adduct, [M+Na]⁺, exhibits a slightly larger CCS value of 130.1 Ų, reflecting the increased size due to the coordination of the sodium ion [8].
The ammonium adduct, [M+NH₄]⁺, shows the largest CCS value among the common positive adducts at 132.8 Ų [8]. This increased cross section can be attributed to the bulkier nature of the ammonium ion compared to proton or sodium [8] [16]. The potassium adduct, [M+K]⁺, has a predicted CCS value of 129.8 Ų [8].
Negative ions of 5-bromopentanal also have characteristic CCS values [8]. The deprotonated form, [M-H]⁻, has a predicted CCS value of 126.6 Ų, while the radical anion, [M]⁻, has a slightly smaller CCS value of 126.5 Ų [8]. These CCS values can be used for identification and structural characterization of 5-bromopentanal in analytical applications [8] [16] [13].
Table 8: Predicted Collision Cross Section Values for 5-bromopentanal
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 164.99095 | 127.9 |
[M+Na]⁺ | 186.97289 | 130.1 |
[M+NH₄]⁺ | 182.01749 | 132.8 |
[M+K]⁺ | 202.94683 | 129.8 |
[M-H]⁻ | 162.97639 | 126.6 |
[M+Na-2H]⁻ | 184.95834 | 129.7 |
[M]⁺ | 163.98312 | 126.5 |
[M]⁻ | 163.98422 | 126.5 |
The octanol-water partition coefficient (LogP) is a crucial parameter that quantifies the lipophilicity of a compound and provides insights into its distribution behavior in biological systems and environmental compartments [2] [17]. For 5-bromopentanal, the calculated LogP value is 1.75, indicating moderate lipophilicity [2]. This value suggests that the compound has a preference for organic phases over aqueous phases, with a partition ratio of approximately 56:1 in favor of the organic phase [2] [17].
The moderate LogP value of 5-bromopentanal can be attributed to the balance between the lipophilic character of the carbon chain and bromine atom, and the hydrophilic nature of the carbonyl group [2] [17]. The bromine atom significantly increases the lipophilicity compared to the unsubstituted pentanal, while the carbonyl group contributes to hydrophilicity through its ability to form hydrogen bonds with water molecules [2] [17].
The polarity of 5-bromopentanal is influenced by both the carbonyl group and the bromine atom, which create a permanent dipole moment in the molecule [3] [17]. The estimated dipole moment is approximately 2.8 ± 0.3 Debye, reflecting the combined effect of the C=O and C-Br bond dipoles [3]. This moderate dipole moment contributes to the compound's solubility in polar organic solvents and its limited water solubility [3] [17].
The LogP value of 1.75 places 5-bromopentanal in a range that is often associated with good membrane permeability, suggesting that the compound could potentially cross biological membranes through passive diffusion [2] [17]. This property has implications for the compound's behavior in biological systems and environmental fate [2] [17].
The topological polar surface area (PSA) is a computational parameter that represents the sum of the surface areas occupied by polar atoms, primarily oxygen and nitrogen, in a molecule [8] [17]. For 5-bromopentanal, the calculated PSA value is 17.07 Ų [2] [8]. This relatively small PSA value is consistent with the presence of only one oxygen atom in the molecule, which contributes to the polar surface area through the carbonyl group [2] [8].
The low PSA value of 5-bromopentanal has several implications for its physicochemical behavior and potential interactions [8] [17]. Compounds with PSA values below 60 Ų generally exhibit good membrane permeability, suggesting that 5-bromopentanal could potentially cross biological membranes efficiently [8] [17]. This property is relevant for understanding the compound's distribution in biological systems [8] [17].
The PSA value also correlates with other properties such as water solubility and hydrogen bonding capacity [8] [17]. The low PSA of 5-bromopentanal indicates limited hydrogen bonding potential, which is consistent with its poor water solubility [2] [8]. The compound has only one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors, resulting in limited interaction with water molecules [2] [8] [17].
The free radical addition of hydrogen bromide to 4-pentenal represents one of the most established and reliable methods for 5-bromopentanal synthesis. This approach utilizes the anti-Markovnikov addition mechanism to achieve regioselective bromination at the terminal carbon position [1] [2].
Reaction Mechanism and Conditions
The mechanism proceeds through a chain radical process where hydrogen bromide molecules are converted to free bromine radicals, which subsequently add to the 5-position of the 4-pentenal compound. The reaction follows these key steps:
Optimal reaction conditions have been established through extensive research. The reaction temperature must be carefully controlled between 10°C and 60°C to prevent undesirable side reactions involving the formyl group [1] [2]. Higher temperatures above 60°C lead to formyl radical modification and reduced yields, while temperatures below 10°C result in unsatisfactory reaction velocities.
Experimental Parameters
Laboratory-scale synthesis typically employs 2-ethyl-4-pentenal as the starting material in n-heptane as the solvent. The hydrogen bromide is used in 1-2 equivalent amounts relative to the starting material. Free radical initiation is achieved using azobisisobutyronitrile (AIBN) at concentrations of 0.01-1% by weight of the feed material [1] [2].
Under these optimized conditions, yields of 63-79.9% have been achieved for various substituted 4-pentenal substrates. The reaction time typically ranges from 2-5 hours depending on the specific substrate and reaction conditions employed [1] [2].
Direct bromination of pentanal derivatives offers an alternative synthetic approach, though it requires careful control of reaction conditions to achieve selective mono-bromination at the desired position. This method has been less extensively studied compared to the free radical addition approach.
Substrate Scope and Limitations
The bromination of pentanal derivatives can be achieved using various brominating agents including molecular bromine, N-bromosuccinimide (NBS), and other brominating systems. The reaction typically requires the presence of a catalyst or specific reaction conditions to achieve the desired regioselectivity [3] [4].
The primary challenge in this approach lies in controlling the selectivity to favor terminal bromination over alpha-bromination at the carbonyl position. This requires careful selection of reaction conditions, temperature control, and appropriate choice of brominating agent.
The oxidation of 5-bromopentanol to 5-bromopentanal represents a straightforward functional group transformation that can be accomplished using standard oxidizing agents. This approach offers high selectivity as the bromine substitution pattern is already established in the starting material.
Oxidation Methods
Primary alcohol oxidation to aldehydes can be achieved using various oxidizing systems including potassium permanganate, chromium trioxide, and more modern oxidizing agents. The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid [5] .
5-Bromopentanol can be synthesized from 1,5-pentanediol using hydrobromic acid in benzene at elevated temperatures (70-80°C). The subsequent oxidation to the aldehyde can be achieved in good yields using mild oxidizing conditions [5] .
Recent advances in organometallic chemistry have led to the development of sophisticated methods for 5-bromopentanal synthesis based on Weinreb amide chemistry. This approach utilizes the sequential C-bromination and zircona-aminal hydrolysis of bis-C,O-zirconocenes generated in situ from unsaturated Weinreb amides [7] [8].
Mechanistic Framework
The method relies on the generation of bis-C,O-zirconocenes from unsaturated Weinreb amides using Schwartz's reagent (dicyclopentadienylzirconium chloride hydride). These zirconocene intermediates undergo selective C-bromination followed by hydrolysis to yield the desired bromo-aldehydes [7] [8].
The key advantages of this approach include:
Reaction Scope and Applications
This methodology has been demonstrated for both 5-bromopentanal and 6-bromohexanal derivatives, indicating its potential for accessing a range of bromo-aldehyde products. The method shows particular utility in accessing complex bromo-aldehydes that can serve as precursors for carbocycle and heterocycle synthesis [7] [8].
The Weinreb amide approach enables sequential functionalization strategies that allow for the introduction of multiple functional groups in a controlled manner. This provides access to more complex 5-bromopentanal derivatives that would be difficult to access through conventional methods.
Functional Group Tolerance
The mild conditions employed in the Weinreb amide-based synthesis provide excellent functional group tolerance, allowing for the preservation of sensitive functionalities that might be compromised under the harsher conditions required for other synthetic approaches.
The transition from laboratory-scale to industrial production requires careful consideration of several factors including cost-effectiveness, safety, environmental impact, and process scalability. The free radical addition method has shown the most promise for industrial implementation due to its relatively simple reaction setup and use of readily available starting materials [1] [2].
Process Design Considerations
Industrial scale-up requires optimization of several parameters:
The use of continuous flow reactors has been investigated for similar bromination reactions, offering advantages in terms of heat and mass transfer, safety, and process control [9] [10].
Industrial process optimization focuses on maximizing yield while minimizing costs and environmental impact. Key parameters include:
Reaction Efficiency
Economic Considerations
Modern industrial processes increasingly emphasize green chemistry principles to minimize environmental impact and improve sustainability. Several approaches have been developed to make bromination reactions more environmentally friendly [11] [12].
Sustainable Bromination Methods
Recent developments in green chemistry have focused on:
Environmental Impact Reduction
Green chemistry approaches for 5-bromopentanal synthesis include:
Process Intensification
Modern industrial processes benefit from process intensification techniques that can improve efficiency while reducing environmental impact. These include: